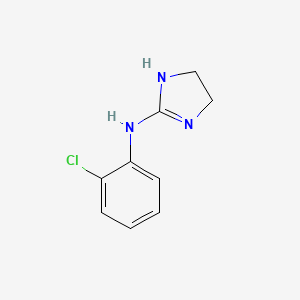

Imidazolidine, 2-(2-chlorophenylimino)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazolidine, 2-(2-chlorophenylimino)- is a useful research compound. Its molecular formula is C9H10ClN3 and its molecular weight is 195.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality Imidazolidine, 2-(2-chlorophenylimino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazolidine, 2-(2-chlorophenylimino)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

Research indicates that imidazolidine derivatives exhibit potential anticancer activities. For example, compounds with similar structures have been shown to inhibit tumor growth through various mechanisms, including the modulation of nitric oxide synthase (NOS) activity. Inhibitors of inducible NOS (iNOS) have been highlighted for their role in reducing inflammation and pain associated with cancer progression . The inhibition of iNOS can lead to therapeutic benefits in conditions where nitric oxide plays a detrimental role.

Antimicrobial and Anti-inflammatory Activity

The imidazolidine framework is often incorporated into compounds with demonstrated antimicrobial and anti-inflammatory properties. Studies have shown that derivatives can act against various bacterial strains and reduce inflammation by modulating immune responses . For instance, imidazolidine-2,4-dione derivatives have been associated with significant anti-inflammatory effects, making them candidates for further development as therapeutic agents .

Pharmacological Studies

Cardiovascular Effects

Pharmacological investigations into imidazolidine derivatives have revealed their potential impact on cardiovascular health. One study examined the effects of specific imidazolidinones on blood pressure and heart rate in animal models, showing marked hypotensive effects and bradycardia, likely due to peripheral resistance reduction . Such findings suggest that these compounds could be valuable in treating hypertension.

Neurological Applications

Imidazolidines have also been explored for their neuroprotective effects. Certain derivatives were found to exhibit antinociceptive properties, indicating their potential use in pain management therapies. The modulation of neurotransmitter systems and receptors is a key area of investigation .

Materials Science

Synthesis of Functional Materials

The unique chemical properties of imidazolidines allow them to be utilized in the synthesis of advanced materials. Their ability to form stable complexes with metals makes them suitable for applications in catalysis and materials engineering. Recent studies have focused on the development of polymers incorporating imidazolidine units, which exhibit enhanced mechanical properties and thermal stability .

Case Studies

| Study Title | Findings | Application Area |

|---|---|---|

| Synthesis of New Imidazolidin-2,4-dione Derivatives | Identified several new compounds with significant bioactivity | Medicinal Chemistry |

| Pharmacological Effects of Imidazolidinones | Demonstrated hypotensive effects in animal models | Cardiovascular Research |

| Antimicrobial Activity of Imidazolidine Derivatives | Showed efficacy against multiple bacterial strains | Antimicrobial Development |

化学反応の分析

Condensation Reactions

Imidazolidine, 2-(2-chlorophenylimino)-, participates in condensation reactions with carbonyl compounds, amines, and hydrazines. For example:

-

With Aldehydes/Ketones :

Reacts with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions to form Schiff base derivatives. The 2-chlorophenyl group enhances electrophilicity at the imine nitrogen, facilitating nucleophilic attack . -

With Hydrazines :

Forms hydrazone derivatives when treated with substituted hydrazines. These products exhibit α-adrenergic and imidazoline receptor affinities, as demonstrated in pharmacological studies .

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

-

Gold-Catalyzed Cycloaddition :

Reacts with nitriles in the presence of AuCl₃ to form bicyclic imidazoles via a [2 + 2 + 1] cycloaddition mechanism. The reaction proceeds through an α-imino gold carbene intermediate . -

Acid-Catalyzed Cyclization :

Under trifluoroacetic acid (TFA) catalysis, it undergoes regioselective cyclization with aromatic nucleophiles (e.g., phenols) to yield 4-aryl-substituted imidazolidin-2-ones. DFT calculations confirm lower activation energy for 4-substituted products .

Oxidation Reactions

-

To Imidazolium Salts :

Copper-catalyzed oxidation with diaryliodonium salts converts the imidazolidine core to aryl imidazolium salts. This reaction tolerates functional groups like halides and methoxy . -

Oxidative Coupling :

In the presence of FeCl₃/I₂ and O₂, oxidative coupling with chalcones produces tetrasubstituted imidazoles. The reaction exhibits high regioselectivity (up to 93% yield) .

Nucleophilic Substitution

-

At the Chlorine Site :

The 2-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines, thiols). For example, treatment with piperazine replaces chlorine with amine groups . -

At the Imine Nitrogen :

Reacts with isocyanates/isothiocyanates to form urea/thiourea derivatives. These products show analgesic and antitumor activities .

Catalytic Functionalization

Mechanistic Insights

-

Electrophilic Activation :

The 2-chlorophenyl group withdraws electrons via resonance, polarizing the imine bond and enhancing reactivity toward nucleophiles . -

Redox-Neutral Pathways :

Copper-catalyzed reactions involve ligand-to-metal charge transfer (LMCT), enabling tandem C–N bond formation without external oxidants .

特性

CAS番号 |

4749-68-2 |

|---|---|

分子式 |

C9H10ClN3 |

分子量 |

195.65 g/mol |

IUPAC名 |

N-(2-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C9H10ClN3/c10-7-3-1-2-4-8(7)13-9-11-5-6-12-9/h1-4H,5-6H2,(H2,11,12,13) |

InChIキー |

FSSCFKWZJCEOSP-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)NC2=CC=CC=C2Cl |

正規SMILES |

C1CN=C(N1)NC2=CC=CC=C2Cl |

Key on ui other cas no. |

4749-68-2 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。